Myriceric acid B

Overview

Description

Scientific Research Applications

Anti-HIV-1 Activity

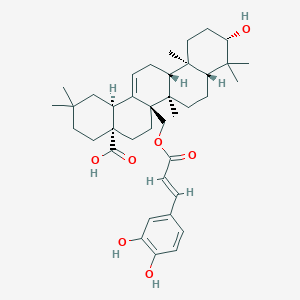

Myriceric acid B has been found to have significant anti-HIV-1 activity . It can inhibit the infection of HIV-1 Env pseudovirus with an IC50 of (8.3 ± 0.2) mg·L -1 . The carbonoxyl group at the C-28 position and the hydroxyl group at the C-3 position of myriceric acid B are important for its anti-HIV-1 activity . It can block the gp41 six-helix bundle formation, which is a crucial step in the viral fusion process . Molecular docking analysis suggests that myriceric acid B may bind to the hydrophobic cavity of the gp41 N-trimeric coiled coil . Therefore, Myriceric acid B can serve as a lead compound for developing novel anti-HIV-1 drugs .

Mechanism of Action

Target of Action

Myriceric acid B is a potent HIV-1 entry inhibitor that primarily targets the gp41 protein . The gp41 protein plays a crucial role in the fusion of the HIV-1 virus with the host cell membrane, facilitating the entry of the virus into the host cell .

Mode of Action

Myriceric acid B interacts with the gp41 protein, inhibiting the formation of the gp41 six-helix bundle, a structure essential for the fusion of the HIV-1 virus with the host cell membrane . This interaction effectively blocks the entry of the virus into the host cell . Molecular docking analysis suggests that Myriceric acid B may bind to the hydrophobic cavity of the gp41 N-trimeric coiled coil .

Result of Action

The primary result of Myriceric acid B’s action is the inhibition of HIV-1 entry into host cells. By blocking the formation of the gp41 six-helix bundle, Myriceric acid B prevents the fusion of the HIV-1 virus with the host cell membrane . This action significantly inhibits the infection of HIV-1 Env pseudovirus with an IC 50 of (8.3 ± 0.2) mg·L -1 .

Safety and Hazards

properties

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSLJUDQLFLNO-YYGQYJBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myriceric acid B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does myriceric acid B exert its anti-HIV activity? What is its target and what are the downstream effects?

A1: Myriceric acid B acts as an HIV-1 entry inhibitor by specifically targeting the viral glycoprotein gp41. [] It disrupts the formation of the gp41 six-helix bundle, a critical step in the fusion process of the viral envelope with the host cell membrane. [] By preventing this fusion event, myriceric acid B effectively blocks HIV-1 entry into the host cell, thereby inhibiting viral infection. []

Q2: What is the structural basis for the anti-HIV activity of myriceric acid B?

A2: Research suggests that specific structural features of myriceric acid B are crucial for its activity. The carboxyl group at the C-28 position and the hydroxyl group at the C-3 position play essential roles in its anti-HIV-1 activity. [] Molecular docking studies propose that myriceric acid B binds to the hydrophobic cavity of the gp41 N-trimeric coiled coil. [] This binding interaction is thought to interfere with the conformational changes required for six-helix bundle formation and subsequent membrane fusion.

Q3: Have any studies explored the structure-activity relationship (SAR) of myriceric acid B and its analogs?

A3: While the provided research highlights the importance of the C-28 carboxyl and C-3 hydroxyl groups for myriceric acid B's activity, further detailed SAR studies are needed. [] Investigating the effects of modifying other parts of the molecule on its antiviral potency, target specificity, and potential toxicity would be valuable for developing more potent and selective HIV-1 entry inhibitors.

Q4: What is known about the toxicity and potential adverse effects of myriceric acid B?

A4: The research provided focuses primarily on the in vitro anti-HIV activity of myriceric acid B. Further studies are needed to comprehensively evaluate its toxicological profile and potential for adverse effects. Assessing its safety profile in preclinical models would be crucial before considering its development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)

![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)